2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid typically involves the reaction of 4-(carboxymethoxy)phenylthiol with benzoic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid can be compared with similar compounds such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in the substituents attached to the aromatic ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
83817-54-3 |
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Molecular Formula |
C15H12O5S |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[4-(carboxymethoxy)phenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C15H12O5S/c16-14(17)9-20-10-5-7-11(8-6-10)21-13-4-2-1-3-12(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
InChI Key |
OWYGKJBADUJXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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